

Check Availability & Pricing

# In-Vitro Efficacy of Pegunigalsidase-Alfa: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Pegunigalsidase-alfa |           |
| Cat. No.:            | B10832616            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the initial in-vitro studies that established the foundational efficacy profile of **pegunigalsidase-alfa**, a PEGylated recombinant alphagalactosidase A enzyme replacement therapy for Fabry disease. The data presented herein, derived from key preclinical investigations, highlights the enhanced stability and sustained enzymatic activity of **pegunigalsidase-alfa** compared to existing therapies, agalsidase alfa and agalsidase beta.

# **Enhanced In-Vitro Stability**

A pivotal study by Kizhner et al. (2015) demonstrated the superior stability of **pegunigalsidase-alfa** (then referred to as PRX-102) in conditions mimicking human plasma and the lysosomal environment. This enhanced stability is attributed to its unique molecular structure, a plant cell-expressed recombinant human  $\alpha$ -Galactosidase-A that is chemically modified by PEGylation to form a covalently cross-linked homodimer.

# Stability in Human Plasma

In a comparative analysis, **pegunigalsidase-alfa** exhibited significantly prolonged enzymatic activity in human plasma at 37°C. After one hour of incubation, **pegunigalsidase-alfa** retained approximately 30% of its initial activity, whereas both agalsidase alfa and agalsidase beta were completely inactivated.



## **Stability under Lysosomal-Like Conditions**

Under simulated lysosomal conditions (pH 4.6), the stability of **pegunigalsidase-alfa** was even more pronounced. It maintained over 80% of its enzymatic activity after ten days of incubation. In contrast, the commercially available enzymes lost all activity within two days under the same conditions.[1]

Table 1: Comparative In-Vitro Stability of α-Galactosidase A Enzymes

| Condition                  | Time Point | Pegunigalsidase-<br>Alfa (PRX-102)<br>Residual Activity<br>(%) | Agalsidase Alfa &<br>Beta Residual<br>Activity (%) |
|----------------------------|------------|----------------------------------------------------------------|----------------------------------------------------|
| Human Plasma (37°C)        | 1 hour     | ~30%                                                           | 0%                                                 |
| Lysosomal-Like (pH 4.6)    | 2 days     | >80%                                                           | 0%                                                 |
| Lysosomal-Like (pH<br>4.6) | 10 days    | >80%                                                           | 0%                                                 |

# **Enzymatic Activity and Kinetics**

The enzymatic activity of **pegunigalsidase-alfa** was assessed using the synthetic substrate 4-methylumbelliferyl-α-D-galactopyranoside (4-MUG). While the kinetic parameters (Km and Vmax) of **pegunigalsidase-alfa** were found to be statistically different from those of agalsidase alfa and agalsidase beta, these variations did not translate to significant biochemical functional differences in the in-vitro setting.[1]

Table 2: Kinetic Parameters of α-Galactosidase A Enzymes



| Enzyme                             | Km (mM)   | Vmax (nmol/h/mg) |
|------------------------------------|-----------|------------------|
| Pegunigalsidase-Alfa (PRX-<br>102) | 2.6 ± 0.2 | 135 ± 2          |
| Agalsidase Alfa                    | 3.3 ± 0.3 | 123 ± 4          |
| Agalsidase Beta                    | 3.9 ± 0.2 | 129 ± 2          |

Data from Kizhner et al., 2015. Values are presented as mean ± standard deviation.

## Cellular Uptake in Fabry Patient Fibroblasts

In-vitro studies using primary human fibroblasts from Fabry patients confirmed the cellular uptake of **pegunigalsidase-alfa**.[1] Notably, its uptake mechanism appears to be independent of the mannose-6-phosphate (M6P) receptor, which is the primary pathway for the cellular internalization of agalsidase alfa and agalsidase beta. This is because **pegunigalsidase-alfa**, being produced in plant cells, lacks M6P moieties on its glycans. Further investigations using sugar inhibitors, such as M6P and mannan, did not impede its cellular uptake, suggesting an alternative internalization pathway.

## Globotriaosylceramide (Gb3) Reduction

While the primary focus of initial in-vitro work was on stability and activity, subsequent preclinical in-vivo studies in a Fabry mouse model demonstrated the efficacy of **pegunigalsidase-alfa** in reducing the pathological substrate, globotriaosylceramide (Gb3). Repeated administration of the enzyme resulted in a significant reduction of Gb3 levels in key affected tissues, including the kidney (64% residual content), heart (23% residual content), skin (5.7% residual content), and spleen (16.2% residual content), with the liver being cleared of Gb3.[1] These in-vivo findings strongly suggest that the enhanced in-vitro stability and sustained activity of **pegunigalsidase-alfa** translate to effective substrate reduction at the tissue level.

# Experimental Protocols In-Vitro Stability Assay



Objective: To compare the stability of **pegunigalsidase-alfa** with agalsidase alfa and agalsidase beta in human plasma and under lysosomal-like conditions.

#### Methodology:

- Plasma Stability: The enzymes were incubated in human plasma at 37°C. Aliquots were taken at various time points.
- Lysosomal-Like Stability: The enzymes were incubated in a buffer at pH 4.6 to simulate the lysosomal environment. Aliquots were collected over several days.
- Activity Measurement: The residual enzymatic activity in the aliquots was determined by measuring the hydrolysis of the synthetic substrate 4-methylumbelliferyl-α-Dgalactopyranoside (4-MUG). The fluorescence of the released 4-methylumbelliferone was quantified to calculate the enzyme activity.

## **Enzyme Kinetics Assay**

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for **pegunigalsidase-alfa**, agalsidase alfa, and agalsidase beta.

#### Methodology:

- A range of concentrations of the 4-MUG substrate was prepared.
- The initial reaction velocity was measured for each enzyme at each substrate concentration by monitoring the rate of fluorescent product formation over time.
- The kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), were calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

### **Cellular Uptake Assay**

Objective: To demonstrate the uptake of **pegunigalsidase-alfa** into Fabry patient-derived fibroblasts.

Methodology:



- Primary fibroblasts were cultured from skin biopsies of patients with Fabry disease.
- The cultured fibroblasts were incubated with pegunigalsidase-alfa.
- The localization of the enzyme within the cells was visualized using immunofluorescence microscopy with antibodies specific to α-galactosidase A.
- To investigate the uptake mechanism, the assay was repeated in the presence of inhibitors of known endocytic pathways, such as mannose-6-phosphate and mannan.

# Globotriaosylceramide (Gb3) Reduction Assay (In-Vitro Principle)

Objective: To assess the ability of **pegunigalsidase-alfa** to reduce the accumulation of Gb3 in Fabry patient fibroblasts.

#### Methodology:

- Fabry patient fibroblasts, which inherently accumulate Gb3, are cultured in a suitable medium.
- The cells are treated with varying concentrations of pegunigalsidase-alfa over a defined period.
- Following treatment, the cells are harvested, and cellular lipids are extracted.
- The amount of Gb3 in the lipid extract is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The reduction in Gb3 levels in treated cells is compared to untreated control cells to determine the efficacy of the enzyme.

## **Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cris.bgu.ac.il [cris.bgu.ac.il]
- To cite this document: BenchChem. [In-Vitro Efficacy of Pegunigalsidase-Alfa: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832616#initial-in-vitro-studies-of-pegunigalsidase-alfa-efficacy]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com